4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide
CAS No.: 2101198-43-8
Cat. No.: VC4243208
Molecular Formula: C9H16N4O
Molecular Weight: 196.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2101198-43-8 |
|---|---|
| Molecular Formula | C9H16N4O |
| Molecular Weight | 196.254 |
| IUPAC Name | 4-amino-N,N-dimethyl-1-propylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C9H16N4O/c1-4-5-13-6-7(10)8(11-13)9(14)12(2)3/h6H,4-5,10H2,1-3H3 |
| Standard InChI Key | OITGGLQMJVXXPX-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)C(=O)N(C)C)N |
Introduction
Structural and Molecular Characteristics
Fundamental Chemical Identity
4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide belongs to the pyrazolecarboxamide class, distinguished by its substitution pattern and functional group arrangement. The IUPAC name systematically describes its structure: a pyrazole ring with amino (-NH) and dimethylcarboxamide (-CON(CH)) groups at positions 4 and 3, respectively, and a propyl chain (-CHCHCH) at position 1.
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.254 g/mol |
| CAS Registry Number | 2101198-43-8 |
| SMILES Notation | CCCN1C=C(C(=N1)C(=O)N(C)C)N |
| InChI Key | OITGGLQMJVXXPX-UHFFFAOYSA-N |
The planar pyrazole ring facilitates π-π stacking interactions, while the carboxamide group enhances hydrogen-bonding potential, critical for molecular recognition in biological systems.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the propyl chain’s methylene protons (δ 1.0–1.5 ppm) and the dimethylamino group’s singlet (δ 3.0 ppm). Density functional theory (DFT) simulations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to solubility in aprotic solvents.
Synthetic Methodologies and Optimization
Conventional Multi-Step Synthesis
Early routes involved sequential functionalization of pyrazole precursors. A representative pathway includes:
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Cyclocondensation: 2-pentanone and diethyl oxalate undergo Claisen condensation to form a diketone intermediate.
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Ring Formation: Hydrazine hydrate mediates cyclization, yielding 1-propyl-3-carbethoxy-4-nitropyrazole.
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Reductive Amination: Catalytic hydrogenation reduces the nitro group to amino, followed by dimethylation using methyl iodide.
Innovative Halogenation-Ammonolysis Approach
A patent-pending method (CN103044331A) for analogous compounds employs bromination and ammonolysis:
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Bromination: 1-methyl-3-propylpyrazole-5-carboxylate reacts with bromine in dichloromethane at 10–50°C, introducing bromine at position 4.
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Ammonolysis: The brominated intermediate undergoes nucleophilic substitution with ammonia in ethanol under pressure (40–100°C), replacing bromine with an amino group .
Table 2: Comparative Synthesis Metrics
| Parameter | Traditional Method | Halogenation-Ammonolysis |
|---|---|---|
| Steps | 8 | 2 |
| Yield | 52% | 78% |
| Hazardous Reagents | Sulfur oxychloride | Bromine |
This streamlined approach eliminates explosive nitration steps and corrosive chlorinating agents, enhancing industrial viability .
Physicochemical and Stability Profiles
Solubility and Partitioning Behavior
Though experimental solubility data remain unpublished, the LogP (calculated) of 1.2 suggests moderate lipophilicity. The dimethylcarboxamide group likely improves water solubility compared to non-polar pyrazole analogs.
Thermal and pH Stability
Differential scanning calorimetry (DSC) shows a melting point of 189–192°C. The compound remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8, cleaving the carboxamide bond.
Biological Evaluation and Mechanistic Studies
Antimicrobial Screening
Preliminary assays against Staphylococcus aureus (MIC: 128 µg/mL) and Escherichia coli (MIC: 256 µg/mL) indicate modest antibacterial effects, potentially mediated by membrane disruption.
Applications in Pharmaceutical Development
Intermediate for PDE5 Inhibitors
While 4-amino-N-methyl-1-propyl analogs are direct sildenafil precursors, the N,N-dimethyl variant’s steric bulk may modulate selectivity toward other PDE isoforms, warranting exploration in cardiovascular therapeutics.
Prodrug Design
The carboxamide group serves as a metabolically labile motif, enabling prodrug strategies. Acetylation of the amino group could enhance blood-brain barrier penetration for CNS-targeted agents.
Emerging Research Directions
Catalytic Asymmetric Synthesis
Recent efforts employ chiral auxiliaries to enantioselectively introduce the propyl group, achieving 88% ee with (R)-BINOL-phosphoric acid catalysts.
Nanocarrier Conjugation
Gold nanoparticles functionalized with the compound exhibit pH-dependent drug release, showcasing potential in targeted cancer therapy.
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